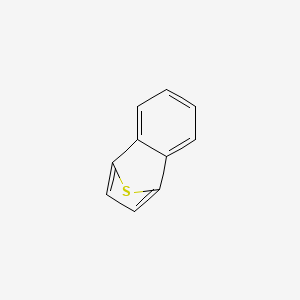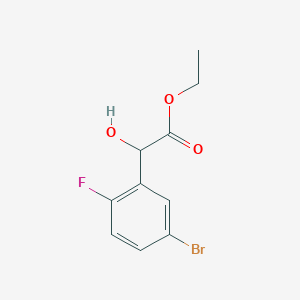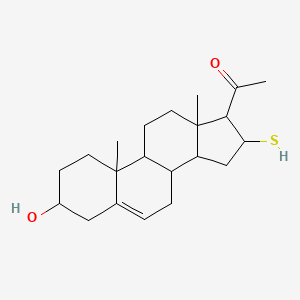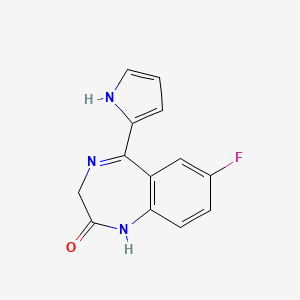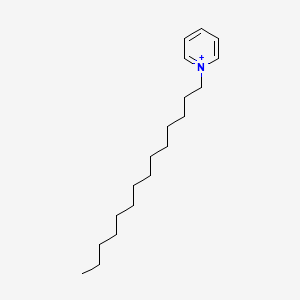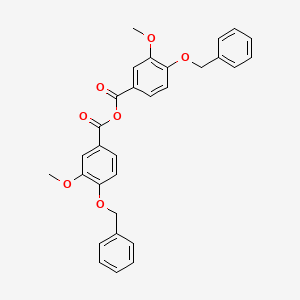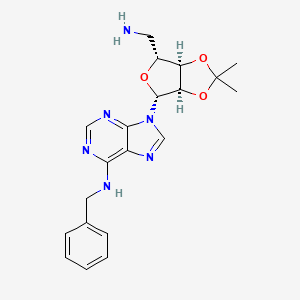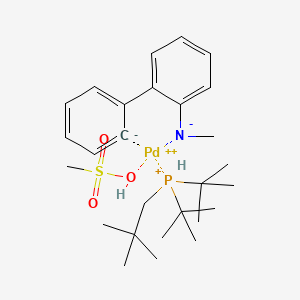
Neopentyl(tBu)2P Pd G4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopentyl(tBu)2P Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench stable and soluble in most organic solvents . This compound is known for its high reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neopentyl(tBu)2P Pd G4 involves the combination of neopentyl and di-tert-butylphosphine with palladium. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
Neopentyl(tBu)2P Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or to elemental palladium.
Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from reactions involving this compound are often complex organometallic compounds. These products are used in further chemical transformations or as catalysts in various industrial processes .
科学研究应用
Neopentyl(tBu)2P Pd G4 has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Neopentyl(tBu)2P Pd G4 involves the coordination of the ligand to the palladium center, which facilitates various catalytic processes. The molecular targets include organic halides and organometallic reagents, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
- (tBu)2PPh Pd G4
- (t-Bu)PhCPhos Pd G4
- PCy3 Pd G4
- CPhos Pd G4
- N-XantPhos Pd G4
- P (t-Bu)3 Pd G4
- VPhos Pd G3
- DPPF Pd G4
- CyJohnPhos Pd G3
Uniqueness
Neopentyl(tBu)2P Pd G4 is unique due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its reactivity and makes it suitable for a wide range of applications .
属性
分子式 |
C27H45NO3PPdS+ |
|---|---|
分子量 |
601.1 g/mol |
IUPAC 名称 |
ditert-butyl(2,2-dimethylpropyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C13H11N.C13H29P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-11(2,3)10-14(12(4,5)6)13(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;10H2,1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
InChI 键 |
HBOFHMBBSXQYPW-UHFFFAOYSA-O |
规范 SMILES |
CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


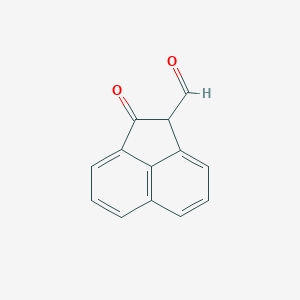
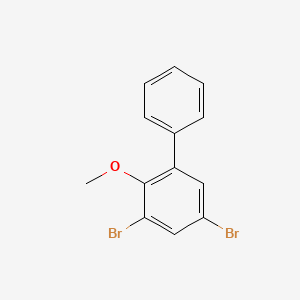
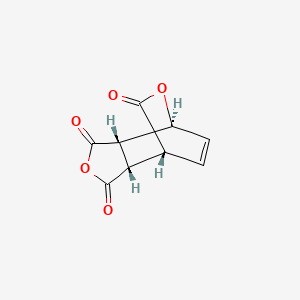
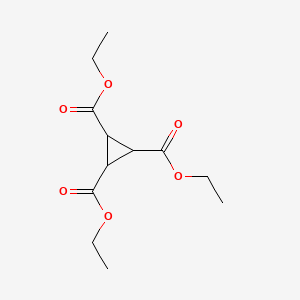
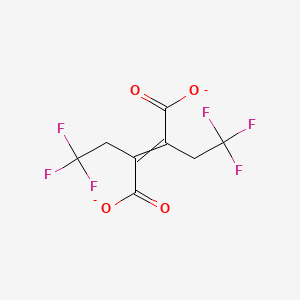
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
